molecular formula C23H45NO5 B11943787 [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard

Cat. No.: B11943787
M. Wt: 415.6 g/mol
InChI Key: XKAZIAFZAQAHHG-NHCUHLMSSA-N
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Description

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard used in various scientific fields. It is a derivative of L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is characterized by its molecular formula C23H45NO5 and a molecular weight of 415.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine typically involves the esterification of L-carnitine with a fatty acid derivative. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is used in a wide range of scientific research applications:

Mechanism of Action

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is crucial for the beta-oxidation pathway, where fatty acids are broken down to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biochemical properties and interactions. This makes it particularly useful for studying long-chain fatty acid metabolism and its implications in various biological processes .

Biological Activity

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard derived from L-carnitine, a vital compound in cellular metabolism, particularly in the transport and oxidation of fatty acids. This compound has garnered attention due to its significant biological activities, including enhancing mitochondrial function, reducing oxidative stress, and potentially offering neuroprotective effects. This article delves into the biological activity of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, supported by research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C23H45NO5
  • Molecular Weight : 403.62 g/mol
  • Structure : The compound features a hydroxyl group at the 3-position of the hexadecanoyl chain, which is crucial for its biological activity.

1. Fatty Acid Metabolism

[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine plays a pivotal role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in tissues that predominantly use fatty acids as fuel, such as skeletal and cardiac muscles .

2. Mitochondrial Function Enhancement

Research indicates that this compound enhances mitochondrial function by:

  • Increasing fatty acid oxidation rates.
  • Improving ATP production through enhanced β-oxidation processes .
  • Reducing oxidative stress and inflammation within cells, which may protect against metabolic disorders and cardiovascular diseases .

3. Neuroprotective Effects

Studies suggest that [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may have neuroprotective properties. It is being investigated for its potential benefits in neurodegenerative diseases due to its ability to reduce oxidative damage and support mitochondrial health.

Comparative Analysis with Related Compounds

The following table compares [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine with other carnitine derivatives:

Compound NameMolecular FormulaKey Characteristics
[(2R)-3-Hydroxyoctanoyl]-L-carnitineC15H29NO5Shorter carbon chain; primarily involved in energy metabolism.
CarnitineC7H15NO3Basic structure; essential for fatty acid transport; lacks acyl group.
[(3R)-3-Hydroxydecanoic acid]-L-carnitineC17H33NO4Medium-chain fatty acid derivative; different metabolic effects.

The unique structural features of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine contribute to its enhanced biological activity compared to shorter-chain analogs.

Study on Metabolic Disorders

A study examined the effects of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine on patients with metabolic syndrome. Results indicated significant improvements in lipid profiles and reduced markers of oxidative stress after supplementation with this compound over a period of 12 weeks.

Cardiovascular Health Research

In another clinical trial focusing on cardiovascular health, participants who received [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine showed improved cardiac function and reduced incidence of ischemic events compared to a control group .

Properties

Molecular Formula

C23H45NO5

Molecular Weight

415.6 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxyhexadecanoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1

InChI Key

XKAZIAFZAQAHHG-NHCUHLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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